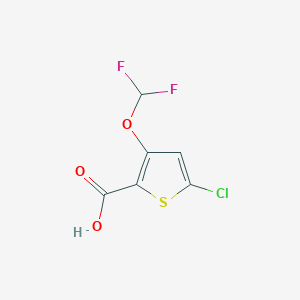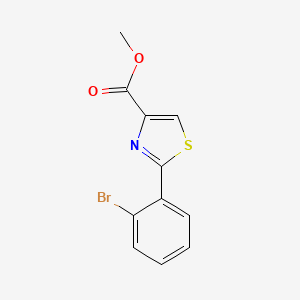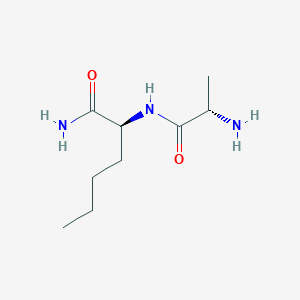
Di-n-propylzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-n-propylzinc is an organozinc compound with the chemical formula C6H14Zn. It is a colorless, highly flammable liquid that is commonly used as a reagent in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds due to its strong nucleophilic properties .
Métodos De Preparación
Di-n-propylzinc can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with zinc and ethylzinc bromide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Another method involves the use of zinc-copper couple and propyl bromide, which is then vacuum-distilled to obtain this compound .
Análisis De Reacciones Químicas
Di-n-propylzinc undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and propyl radicals.
Reduction: It can reduce carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common reagents used in these reactions include halides, carbonyl compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-n-propylzinc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of di-n-propylzinc involves its strong nucleophilic properties, which allow it to attack electrophilic centers in various substrates. This leads to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Di-n-propylzinc can be compared with other organozinc compounds such as diethylzinc, dimethylzinc, and di-n-butylzinc. While all these compounds share similar nucleophilic properties, this compound is unique in its specific reactivity and the types of products it forms. For example, diethylzinc is often used in the synthesis of ethylated products, while this compound is preferred for propylation reactions .
Similar compounds include:
- Diethylzinc
- Dimethylzinc
- Di-n-butylzinc
Each of these compounds has its own unique set of properties and applications, making them valuable tools in organic synthesis.
Propiedades
Fórmula molecular |
C6H14Zn |
|---|---|
Peso molecular |
151.6 g/mol |
Nombre IUPAC |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |
Clave InChI |
LDWKCBPOFGZHSQ-UHFFFAOYSA-N |
SMILES canónico |
CC[CH2-].CC[CH2-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)







![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)


![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)

